1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxyethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene typically involves the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the methoxyethoxy group: This step involves the etherification of the benzene ring using 2-methoxyethanol and a suitable acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure efficiency and scalability. The use of microreactor technology can enhance the reaction rates and yields while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the tert-butyl and methoxyethoxy groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
1-(tert-Butyl)-2-methoxybenzene: Lacks the vinyl and methoxyethoxy groups, resulting in different reactivity and applications.
1-(tert-Butyl)-3-vinylbenzene:
2-(2-Methoxyethoxy)-3-vinylbenzene: Lacks the tert-butyl group, leading to variations in stability and reactivity.
Uniqueness: 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group provides steric hindrance, enhancing stability, while the methoxyethoxy group increases solubility and the vinyl group offers reactivity for further chemical modifications.
Properties
IUPAC Name |
1-tert-butyl-3-ethenyl-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-6-12-8-7-9-13(15(2,3)4)14(12)17-11-10-16-5/h6-9H,1,10-11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBBPPMAYYNLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCCOC)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.